

Application Notes and Protocols for Chiglitazar Administration in Diet-Induced Obesity Models

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Compound of Interest

Compound Name: Chiglitazar

Cat. No.: B606645

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of **Chiglitazar**, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, in diet-induced obesity (DIO) animal models.

Introduction

Chiglitazar is a novel PPAR pan-agonist that activates all three PPAR subtypes (α , γ , and δ)[1][2]. This mechanism allows for a broad-spectrum approach to treating metabolic disorders by simultaneously improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation[1][3]. In preclinical studies, **Chiglitazar** has demonstrated significant efficacy in improving insulin resistance and dyslipidemia in obese animal models[4]. These notes provide detailed protocols for replicating such studies and summarizing the expected quantitative outcomes.

Mechanism of Action

Chiglitazar's therapeutic effects stem from its ability to concurrently activate PPAR α , PPAR γ , and PPAR δ .

- **PPAR α Activation:** Primarily expressed in the liver, its activation by **Chiglitazar** leads to the upregulation of genes involved in fatty acid uptake and oxidation, such as CPT1, B1FEZ, ACO, and CYP4A10. This contributes to reduced plasma triglycerides, total cholesterol, and nonesterified fatty acids (NEFA).

- **PPAR γ Activation:** Abundant in adipose tissue, PPAR γ activation promotes adipocyte differentiation and enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and utilization.
- **PPAR δ Activation:** This subtype's activation stimulates fatty acid oxidation and energy expenditure, further contributing to improved lipid metabolism and insulin sensitivity.

This balanced, multi-targeted approach offers a comprehensive metabolic correction compared to selective PPAR agonists.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering **Chiglitazar** to monosodium L-glutamate (MSG)-induced obese rats.

Table 1: Effects of **Chiglitazar** on Metabolic Parameters in MSG Obese Rats

Parameter	Vehicle Control	Chiglitazar (5 mg/kg)	Chiglitazar (10 mg/kg)	Chiglitazar (20 mg/kg)	Rosiglitazone (5 mg/kg)
Fasting Plasma Insulin (mU/l)	63.4 \pm 9.7	35.0 \pm 3.3	23.8 \pm 1.6	36.2 \pm 4.4	38.8 \pm 3.2
Insulin Sensitivity Index (ISI)	2.0 \pm 0.2	3.7 \pm 0.5	5.2 \pm 0.4	3.7 \pm 0.4	3.2 \pm 0.3
HOMA Index	14.3 \pm 2.2	7.6 \pm 0.8	5.0 \pm 0.3	7.4 \pm 1.0	8.3 \pm 0.7

Data presented as mean \pm SEM. Data sourced from a 40-day study in MSG obese rats.

Table 2: Effects of **Chiglitazar** on Adipocyte Diameter in MSG Obese Rats

Treatment Group	Maximal Adipocyte Diameter (µm)
Vehicle Control	83.00 ± 13.34
Chiglitazar (5 mg/kg)	72.07 ± 10.00
Chiglitazar (10 mg/kg)	57.03 ± 7.00
Chiglitazar (20 mg/kg)	63.50 ± 7.61
Rosiglitazone (5 mg/kg)	62.4 ± 6.45

Data presented as mean ± SEM. Data sourced from a 40-day study in MSG obese rats.

Experimental Protocols

Monosodium L-Glutamate (MSG)-Induced Obesity Model

This protocol describes the induction of obesity in rats using MSG, a widely used method to create a model of obesity and insulin resistance.

Materials:

- Monosodium L-glutamate (MSG)
- Wistar rat pups
- Standard rat chow
- Vehicle (e.g., water with 0.05% Tween 80)
- **Chiglitazar**
- Rosiglitazone (as a comparator)

Procedure:

- On the day after birth, administer a subcutaneous injection of MSG (4 mg/g body weight) to Wistar rat pups daily for 7 consecutive days.

- After weaning, house the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- At approximately 8-10 weeks of age, the MSG-treated rats will have developed obesity and insulin resistance.
- Divide the MSG obese rats into treatment groups (n=10 per group): Vehicle control, **Chiglitazar** (5, 10, and 20 mg/kg/day), and Rosiglitazone (5 mg/kg/day).
- Administer the respective treatments daily via oral gavage for 40 consecutive days.
- Monitor body weight and food intake regularly throughout the study.
- Perform metabolic tests such as the Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Tolerance Test (ITT) during the treatment period.
- At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is used to assess how quickly glucose is cleared from the blood.

Procedure:

- Fast the animals for 4 hours.
- Collect a basal blood sample (time 0) from the tail vein.
- Administer an intraperitoneal injection of glucose (2 g/kg body weight).
- Collect blood samples at 30, 60, and 120 minutes post-glucose injection.
- Measure blood glucose levels at each time point.
- Calculate the area under the curve (AUC) for the glucose response.

Insulin Tolerance Test (ITT)

The ITT is used to assess insulin sensitivity.

Procedure:

- Fast the animals for 4 hours.
- Collect a basal blood sample (time 0) from the tail vein.
- Administer a subcutaneous injection of insulin (e.g., Humulin R, 1 IU/kg).
- Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose levels at each time point.

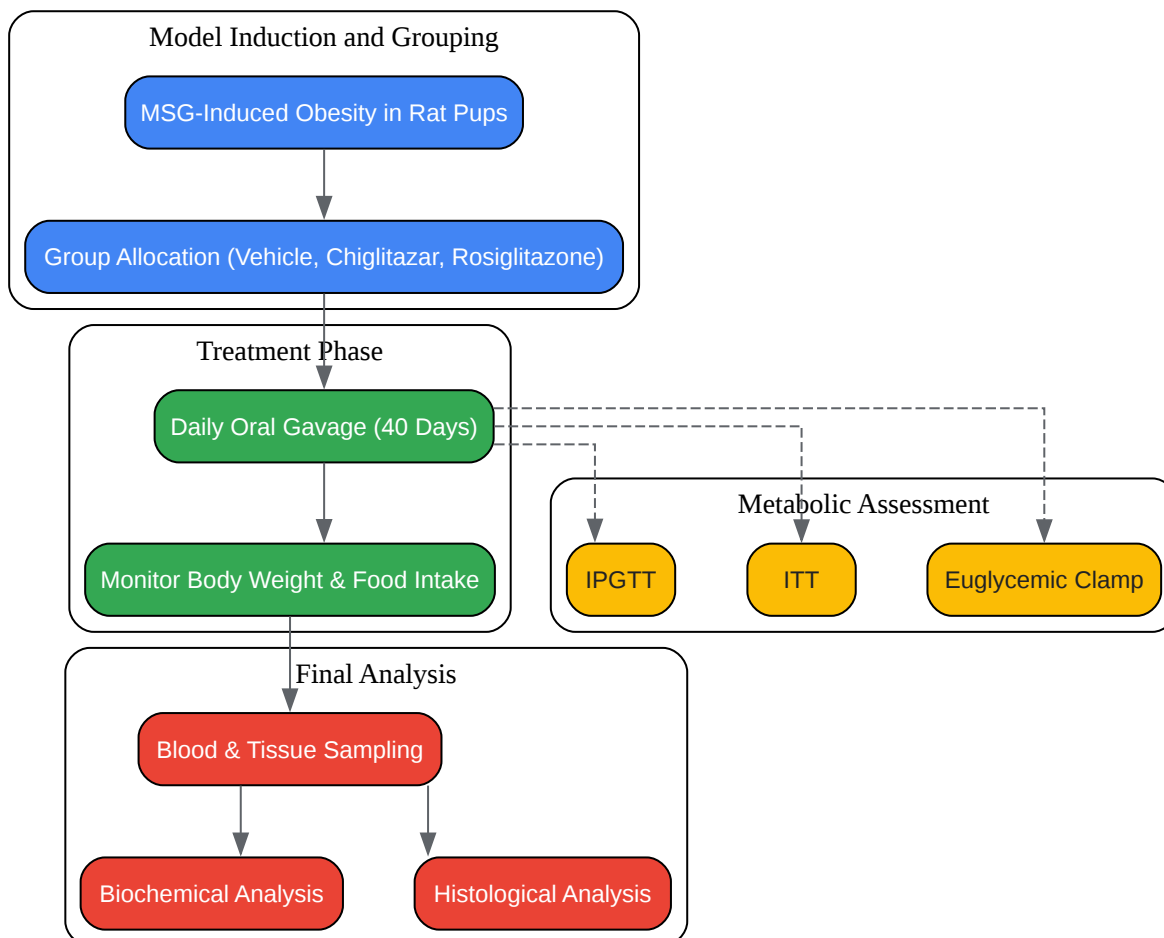
Euglycemic-Hyperinsulinemic Clamp

This is the gold standard for assessing insulin sensitivity.

Procedure:

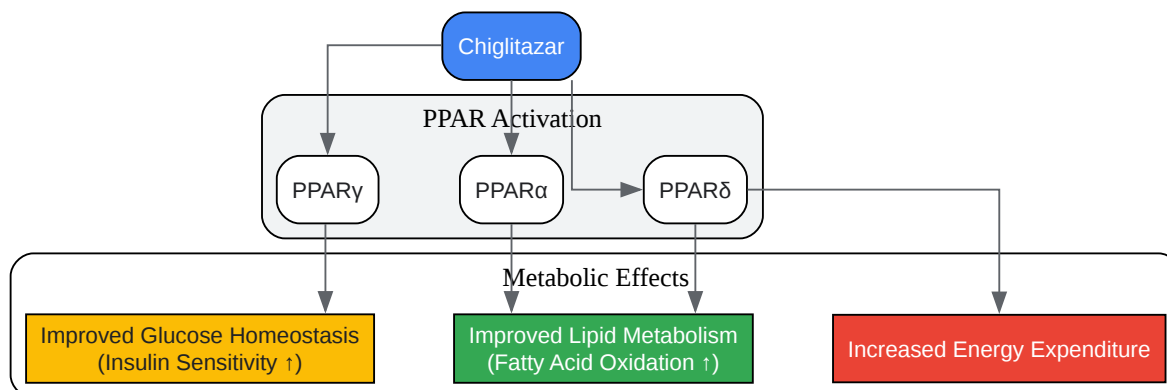
- Fast the animals overnight.
- Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
- Initiate a continuous infusion of insulin at a constant rate.
- Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, euglycemic level.
- The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

Visualizations



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Caption: Experimental workflow for evaluating **Chiglitazar** in DIO models.



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Caption: Simplified signaling pathway of **Chiglitazar**.

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